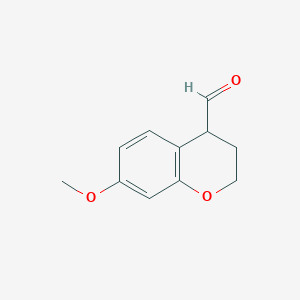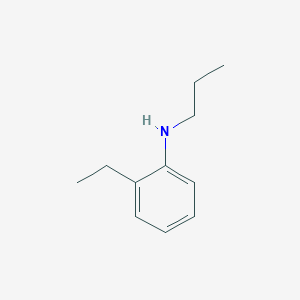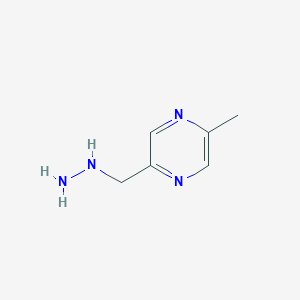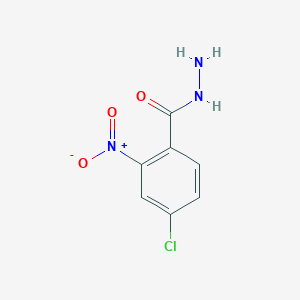
(1-Cyclobutylethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclobutylethyl)hydrazine is an organic compound with the molecular formula C6H14N2 It is a hydrazine derivative, characterized by the presence of a cyclobutyl group attached to the ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclobutylethyl)hydrazine typically involves the reaction of cyclobutyl ethyl ketone with hydrazine hydrate. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically subjected to distillation and purification steps to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Cyclobutylethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form primary amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Hydrazones and azines.
Reduction: Primary amines.
Substitution: Various substituted hydrazine derivatives.
Applications De Recherche Scientifique
(1-Cyclobutylethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (1-Cyclobutylethyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and DNA damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine (N2H4): A simple hydrazine derivative with similar reactivity.
Monomethylhydrazine (CH3NHNH2): A methyl-substituted hydrazine with applications in rocket propellants.
Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): A dimethyl-substituted hydrazine used in various industrial applications.
Uniqueness
(1-Cyclobutylethyl)hydrazine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the synthesis of novel organic molecules and the study of structure-activity relationships in medicinal chemistry .
Propriétés
Formule moléculaire |
C6H14N2 |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
1-cyclobutylethylhydrazine |
InChI |
InChI=1S/C6H14N2/c1-5(8-7)6-3-2-4-6/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
KZRSHKZXTUTAMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (3S,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B12441266.png)
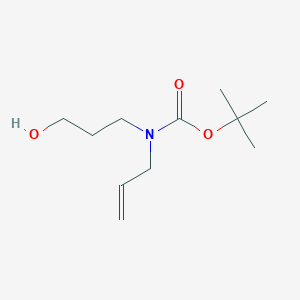
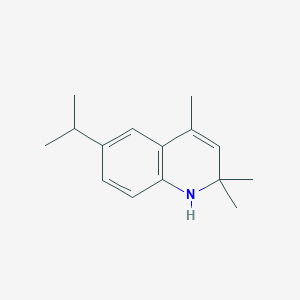


![2-[4-[(3aS,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12441291.png)

![[(3S,10R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B12441305.png)

